Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate

Lipophilic ligand efficiency Physicochemical property Drug-likeness

This compound is a crucial benzofuran-2-carboxylate building block for phosphatase inhibitor research. The 4-methoxyphenylacetamido side chain provides distinct hydrogen-bonding and lipophilic properties, enabling over 100-fold isoform selectivity shifts. The ethyl ester handle allows rapid hydrolysis to carboxylic acid for efficient amide coupling, saving one synthetic step per library member. Ideal for HTS campaigns and structure-based design.

Molecular Formula C20H19NO5
Molecular Weight 353.374
CAS No. 847406-07-9
Cat. No. B2910984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate
CAS847406-07-9
Molecular FormulaC20H19NO5
Molecular Weight353.374
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC3=CC=C(C=C3)OC
InChIInChI=1S/C20H19NO5/c1-3-25-20(23)19-18(15-6-4-5-7-16(15)26-19)21-17(22)12-13-8-10-14(24-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,21,22)
InChIKeyIKNQTRVSSYOBEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate – Core Scaffold & Procurement-Relevant Identity


Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate (CAS 847406-07-9) is a synthetic small molecule belonging to the benzofuran-2-carboxylate family, a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive compounds targeting kinases, proteases, and nuclear receptors [1]. The molecule features a benzofuran core esterified at the 2‑position and acylated at the 3‑position with a 4‑methoxyphenylacetamido side chain, placing it within a focused series of 3‑amido‑benzofuran‑2‑carboxylates that have been explored for phosphatase inhibition and anti‑inflammatory applications [2].

Why a Generic Benzofuran-2-Carboxylate Cannot Substitute for Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate


Within the benzofuran-2-carboxylate class, even minor structural modifications at the 3‑amido position profoundly alter target selectivity, pharmacokinetic properties, and synthetic tractability. The 4‑methoxyphenylacetyl substituent present in this compound introduces a defined hydrogen‑bond acceptor and a lipophilic aromatic surface that is absent in the simple acetamido or benzamido analogs [1]. Structure‑activity relationship (SAR) studies on related benzofuran‑2‑carboxylic acid derivatives have demonstrated that replacement of the N‑acyl group can shift the inhibitory activity between different phosphatase isoforms (e.g., PTPRO vs. PTP1B) by more than 100‑fold, underscoring that generic substitution without preserving the exact 4‑methoxyphenylacetamido motif is not a viable procurement shortcut [2].

Evidence-Based Differentiation of Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate from Closest Analogs


Lipophilic Ligand Efficiency vs. Simpler 3‑Acetamido Analog

The 4‑methoxyphenylacetyl side chain significantly increases lipophilicity compared to the simplest 3‑acetamido-benzofuran-2-carboxylate analog (ethyl 3‑acetamido‑1‑benzofuran‑2‑carboxylate). Calculated partition coefficients (cLogP) differ by approximately 1.5 log units, which places the target compound in a more favorable range for passive membrane permeability while maintaining acceptable solubility for in vitro assays [1].

Lipophilic ligand efficiency Physicochemical property Drug-likeness

Hydrogen‑Bond Acceptor Capacity vs. 3‑Benzamido Benzofuran‑2‑Carboxylate

The 4‑methoxyphenyl group provides an additional hydrogen‑bond acceptor (the methoxy oxygen) that is absent in the unsubstituted 3‑benzamido analog (ethyl 3‑benzamido‑1‑benzofuran‑2‑carboxylate). This can enhance binding to targets that require interaction with a tyrosine or serine hydroxyl in the binding pocket [1]. Quantitative comparison of acceptor counts shows a net gain of one H‑bond acceptor in the target compound.

Hydrogen‑bond acceptor Molecular recognition Target engagement

Metabolic soft‑spot prediction vs. 3‑(2‑(4‑methoxyphenoxy)acetamido) analog

Replacing the phenoxy‑acetamido linker present in ethyl 3-(2-(4-methoxyphenoxy)acetamido)benzofuran-2-carboxylate (CAS 847406-44-4) with a phenylacetamido linker removes a metabolically labile ether bond. The phenylacetamido linker is predicted to be more resistant to oxidative O‑dealkylation by cytochrome P450 enzymes, potentially extending metabolic half-life [1]. While quantitative in vitro microsomal stability data are not yet available for this specific pair, the structural rationale is well‑established in medicinal chemistry.

Metabolic stability Ether vs. alkane linker In vitro half-life

Synthetic accessibility and intermediate utility in focused library synthesis

The compound serves as a versatile intermediate for further derivatization via the ethyl ester and the terminal methoxyphenyl ring. Compared to the analogous ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate carboxamide variant (CAS not assigned), the ethyl ester enables straightforward hydrolysis to the free carboxylic acid, which can then be coupled to diverse amines, generating a focused library of amide analogs for SAR exploration [1].

Synthetic accessibility Building block Focused library

High-Impact Application Scenarios for Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate


Kinase/Phosphatase Inhibitor Lead Discovery Programs

The benzofuran-2-carboxylate scaffold, combined with the 4‑methoxyphenylacetamido side chain, offers a distinctive pharmacophore for targeting ATP‑binding or substrate‑recognition sites in kinases and phosphatases. The additional H‑bond acceptor and optimized lipophilicity make this compound a privileged starting point for high‑throughput screening campaigns aimed at inflammatory or oncology targets [1].

Focused Library Synthesis and Hit Expansion

The ethyl ester functionality permits rapid hydrolysis to the carboxylic acid, enabling straightforward amide coupling for generating diverse analog libraries. Research groups investing in parallel synthesis will find this compound more cost‑effective than the corresponding carboxamide, as it saves one synthetic step per library member [2].

In Vitro Metabolic Stability Comparison Studies

For laboratories evaluating the impact of linker chemistry on oxidative metabolism, this phenylacetamido‑linked compound serves as a direct comparator to the phenoxyacetamido analog (CAS 847406-44-4) in microsomal or hepatocyte stability assays. The absence of an ether oxygen is hypothesized to reduce CYP‑mediated O‑dealkylation [3].

Computational Drug Design and Docking Studies

The compound's well‑defined hydrogen‑bonding pattern and moderate conformational flexibility make it suitable for structure‑based design against targets where a 4‑methoxyphenyl group is known to occupy a hydrophobic sub‑pocket (e.g., PTPRO). It can be used as a reference ligand for validating docking protocols and pharmacophore models [1].

Quote Request

Request a Quote for Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.